molecular formula C13H9N3O2 B2710573 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 685109-20-0

1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2710573
CAS No.: 685109-20-0
M. Wt: 239.234
InChI Key: IOSXYJXHRLBSBR-UHFFFAOYSA-N
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Description

1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a unique structure combining furan, pyrimidine, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-furylamine with pyrimidine-2-carbaldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under mild acidic or basic conditions.

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various imines or acetals, depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The compound’s unique structure allows it to bind to specific enzymes or receptors, disrupting normal cellular processes .

Comparison with Similar Compounds

    Furan-2-carbaldehyde: Shares the furan ring but lacks the pyrimidine and pyrrole rings.

    Pyrimidine-2-carbaldehyde: Contains the pyrimidine ring but lacks the furan and pyrrole rings.

    Pyrrole-2-carbaldehyde: Features the pyrrole ring but lacks the furan and pyrimidine rings.

Uniqueness: 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-9-10-3-1-7-16(10)13-14-6-5-11(15-13)12-4-2-8-18-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSXYJXHRLBSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332220
Record name 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685109-20-0
Record name 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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